molecular formula C10H11F3N2O3S B14814629 N-(3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanesulfonamide

N-(3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanesulfonamide

Cat. No.: B14814629
M. Wt: 296.27 g/mol
InChI Key: CUUFAODBYVADTQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanesulfonamide typically involves the Suzuki–Miyaura coupling reaction . This reaction is widely used for forming carbon-carbon bonds and is known for its mild and functional group-tolerant conditions. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the Suzuki–Miyaura coupling conditions to achieve high yields and purity. This could include the selection of appropriate solvents, temperatures, and reaction times to scale up the process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions would depend on the desired transformation and the functional groups present in the compound .

Major Products Formed

The major products formed from these reactions would vary based on the type of reaction and the reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfonamide .

Scientific Research Applications

N-(3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylpyridine derivatives, such as:

Uniqueness

N-(3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropoxy group, in particular, enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C10H11F3N2O3S

Molecular Weight

296.27 g/mol

IUPAC Name

N-[3-cyclopropyloxy-2-(trifluoromethyl)pyridin-4-yl]methanesulfonamide

InChI

InChI=1S/C10H11F3N2O3S/c1-19(16,17)15-7-4-5-14-9(10(11,12)13)8(7)18-6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15)

InChI Key

CUUFAODBYVADTQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=NC=C1)C(F)(F)F)OC2CC2

Origin of Product

United States

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